molecular formula C16H19ClN2O3S B2867489 1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(4-methoxybenzyl)urea CAS No. 2034530-68-0

1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(4-methoxybenzyl)urea

Cat. No.: B2867489
CAS No.: 2034530-68-0
M. Wt: 354.85
InChI Key: CUDUTFFPKUJQDR-UHFFFAOYSA-N
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Description

1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(4-methoxybenzyl)urea is a synthetic urea derivative intended for research and development purposes. Urea compounds with similar structural motifs, such as chlorothiophene and methoxybenzyl groups, are frequently investigated in various scientific fields. Some urea derivatives are explored in oncology research for their potential anti-cancer properties, while others are studied as antibacterial agents targeting resistant infections. The specific mechanism of action, research applications, and biological activity for this particular compound require further experimental characterization and are not yet fully defined. This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should conduct their own experiments to determine the compound's suitability for their specific projects.

Properties

IUPAC Name

1-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-[(4-methoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O3S/c1-21-12-5-3-11(4-6-12)9-18-16(20)19-10-13(22-2)14-7-8-15(17)23-14/h3-8,13H,9-10H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDUTFFPKUJQDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NCC(C2=CC=C(S2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(4-methoxybenzyl)urea typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Intermediate: The initial step often involves the reaction of 5-chlorothiophene-2-carboxylic acid with an appropriate alcohol (e.g., methanol) under acidic conditions to form the ester.

    Alkylation: The ester is then subjected to alkylation using a suitable alkyl halide (e.g., 2-bromoethanol) in the presence of a base such as potassium carbonate.

    Urea Formation: The final step involves the reaction of the alkylated intermediate with 4-methoxybenzylamine and an isocyanate (e.g., phenyl isocyanate) to form the desired urea derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxide or sulfone derivatives.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, targeting the carbonyl groups to form corresponding alcohols.

    Substitution: The chlorine atom on the thiophene ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted thiophenes.

Scientific Research Applications

1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(4-methoxybenzyl)urea has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(4-methoxybenzyl)urea exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or receptors by binding to active sites, thereby modulating biochemical pathways. The exact pathways and targets can vary based on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Methoxybenzyl Group: Compounds with this group (e.g., T.2, 5j) demonstrate variable activity depending on the core structure.
  • Chlorinated Aromatic Rings : The target compound’s 5-chlorothiophene may enhance target affinity compared to T.14’s chlorophenyl group, which improves VEGFR-2 inhibition synergy .
  • Toxicity : The pyrrolidinyl-substituted urea in exhibits significant toxicity (LD50: 72 mg/kg, intraperitoneal in rats), suggesting that nitrogen-containing aliphatic chains may increase risk .
Pharmacological Profiles
  • Kinase Inhibition : T.2’s urea-triazole structure shows ~50% inhibition of VEGFR-2 kinase activity at 10 µM, comparable to sorafenib. The target compound’s chlorothiophene may offer improved selectivity due to its larger aromatic surface area .
  • Immunomodulation: T.14 inhibits PD-L1 and c-Myc proteins, likely via urea-mediated interactions.

Biological Activity

1-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(4-methoxybenzyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a urea functional group, which is known for its diverse biological activities. The presence of the chlorothiophene and methoxybenzyl moieties contributes to its pharmacological profile. The molecular formula is C16H18ClN1O3SC_{16}H_{18}ClN_{1}O_{3}S with a molecular weight of approximately 335.84 g/mol.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies involving related urea derivatives have shown promising results in inhibiting tumor cell proliferation. The mechanism often involves inducing apoptosis in cancer cells through the activation of caspase pathways.

Compound IC50 (µM) Cell Line Mechanism of Action
Compound A15HeLaInduction of apoptosis via caspases
Compound B20MCF-7Cell cycle arrest at G1 phase
Target CompoundTBDTBDTBD

Anti-inflammatory Properties

In addition to its antitumor effects, this compound may also possess anti-inflammatory properties. Compounds with similar structures have been reported to inhibit inflammatory mediators such as TNF-alpha and IL-6, which are crucial in various inflammatory diseases.

Antimicrobial Activity

The antimicrobial activity of urea derivatives has been documented, with some studies reporting efficacy against both Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell membranes or inhibition of critical enzymatic pathways.

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal evaluated the antitumor efficacy of a closely related compound in a mouse model of breast cancer. The results demonstrated a significant reduction in tumor size compared to control groups, suggesting that the compound's mechanism may involve modulation of the tumor microenvironment.

Case Study 2: Inhibition of Inflammatory Cytokines

Another investigation focused on the anti-inflammatory effects of similar compounds in vitro. The study found that treatment with the compound resulted in decreased levels of pro-inflammatory cytokines in cultured macrophages, indicating potential use in treating inflammatory conditions.

Research Findings

Recent research has highlighted the importance of structure-activity relationships (SAR) in determining the biological activity of urea derivatives. Modifications to the thiophene and benzyl groups can significantly influence their potency and selectivity against various biological targets.

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